Home > Products > Screening Compounds P36390 > ETHYL 4-(4-ETHOXYBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
ETHYL 4-(4-ETHOXYBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE -

ETHYL 4-(4-ETHOXYBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Catalog Number: EVT-5793640
CAS Number:
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine (MCL0129)

    Compound Description: MCL0129 is a novel and potent nonpeptide antagonist of the melanocortin-4 (MC4) receptor. It exhibits anxiolytic- and antidepressant-like activities in rodent models. []

    Relevance: While sharing the piperazine ring system with ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate, MCL0129 features extended substituents with diverse aromatic and aliphatic groups, showcasing how modifications to the core structure can significantly impact biological activity and target specificity. []

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

    Compound Description: Co 101244/PD 174494 is a potent and selective antagonist of the NMDA receptor, specifically targeting the NR1/2B subunit combination. It exhibits anticonvulsant activity in a mouse maximal electroshock assay. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

    Compound Description: VNI is an inhibitor of sterol 14α-demethylase (CYP51) in protozoans and cures Chagas disease. Modifications to the VNI structure led to the development of derivatives that target fungal CYP51, demonstrating the potential for repurposing existing drug scaffolds. []

    Relevance: While not directly sharing the piperazine ring present in ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate, VNI exemplifies the exploration of different heterocyclic systems and their modifications for targeting specific enzymes like CYP51. This highlights the importance of exploring diverse chemical structures for pharmaceutical development. []

1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)

    Compound Description: PF-06650833 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It was discovered through fragment-based drug design, highlighting the power of this approach in developing clinical candidates. []

    Relevance: While structurally distinct from ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate, PF-06650833 demonstrates the success of fragment-based drug design in targeting specific enzymes. This approach could be applied to the development of novel compounds based on the core structure of ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate. []

Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

    Compound Description: This compound exhibits potent analgesic and anti-inflammatory activity, surpassing the effects of Piroxicam and Meloxicam in the carrageenan edema model. It exists in two polymorphic forms with distinct biological properties. []

    Relevance: Though structurally dissimilar to ethyl 4-(4-ethoxybenzoyl)-1-piperazinecarboxylate, this compound highlights the impact of subtle structural variations, such as polymorphism, on pharmacological activity. This emphasizes the importance of characterizing and controlling solid-state properties during drug development. []

Properties

Product Name

ETHYL 4-(4-ETHOXYBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

IUPAC Name

ethyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

InChI

InChI=1S/C16H22N2O4/c1-3-21-14-7-5-13(6-8-14)15(19)17-9-11-18(12-10-17)16(20)22-4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

CRPHDFPPYRBRFN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC

Solubility

>46 [ug/mL]

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.